molecular formula C12H11NO3 B1585864 Ethyl 3-(4-cyanophenyl)-3-oxopropanoate CAS No. 49744-93-6

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

Cat. No. B1585864
CAS RN: 49744-93-6
M. Wt: 217.22 g/mol
InChI Key: ITKQVWKZLCNILF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H11NO3 . It is a light yellow to yellow to orange powder to crystal .


Physical And Chemical Properties Analysis

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is a solid at 20°C . It has a melting point of 65.0 to 69.0 °C and a boiling point of 140 °C/0.1 mmHg .

Scientific Research Applications

Enzymatic Reduction

Ethyl 3-aryl-3-oxopropanoates, including variants like Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, have been investigated for their asymmetric reduction to (S)-alcohols using fungi like Rhizopus arrhizus. This process is significant for the production of enantiomerically pure substances in organic chemistry and pharmaceuticals (Salvi & Chattopadhyay, 2006).

Bioanalytical Method Development

The compound has been a subject in the development of bioanalytical methods, particularly in the context of acetylcholinesterase inhibition. A rapid and selective RP-HPLC method was established for its quantitative measurement, contributing to the broader field of analytical chemistry and drug development (Nemani, Shard, & Sengupta, 2018).

Synthetic Chemistry Applications

In synthetic chemistry, methods have been developed to create substituted variants of Ethyl 3-oxopropanoates. These methods often involve reactions with different compounds, contributing to the synthesis of various chemical entities with potential applications in medicinal chemistry and materials science (Larionova et al., 2013).

Antimicrobial and Antioxidant Studies

Ethyl 3-oxopropanoates have been used in the synthesis of compounds with potential fungicidal and bactericidal properties. These studies demonstrate the compound's role in the development of new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986). Additionally, other studies have focused on synthesizing derivatives with significant antioxidant and anti-inflammatory activities (Madhavi & Sreeramya, 2017).

Crystallography and Material Science

In material science, Ethyl 3-oxopropanoates have been studied in terms of their polymorphic forms, contributing to the understanding of pharmaceutical compounds' physical properties (Vogt et al., 2013).

Safety And Hazards

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-9(8-13)4-6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKQVWKZLCNILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374100
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-cyanophenyl)-3-oxopropanoate

CAS RN

49744-93-6
Record name ethyl 3-(4-cyanophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(4-Cyanophenyl)-3-oxopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
HH Majed - 2020 - ro.uow.edu.au
Before the discovery of antibiotics, bacterial infections were a major cause of human death and suffering. The latter half of the 20th saw the the ‘Golden Era’of antibiotic discovery, where …
Number of citations: 0 ro.uow.edu.au
S Korsager, DU Nielsen, RH Taaning… - Angewandte Chemie …, 2013 - Wiley Online Library
New tricks for an old dog: The Pd-catalyzed carbonylative α-arylation of monoethyl potassium malonates with aryl bromides and reactive aryl chlorides provides a simple and direct …
Number of citations: 49 onlinelibrary.wiley.com

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